Trolnitrate phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

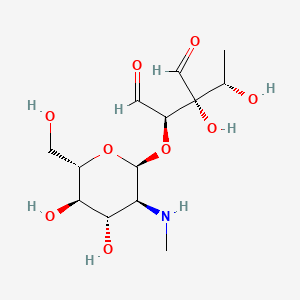

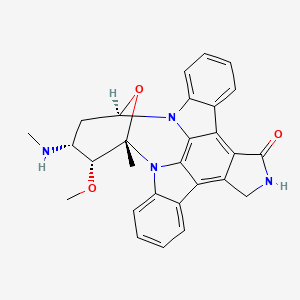

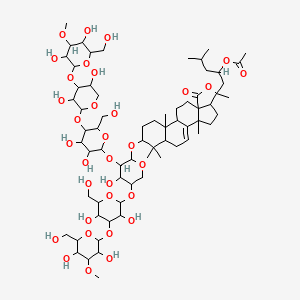

トロニトレートリン酸は、化学式C6H18N4O17P2の有機硝酸塩化合物です。 一般的にリン酸塩の形態で使用されており、血管拡張作用が知られており、狭心症発作の予防または軽減に使用されます .

準備方法

合成経路と反応条件

トロニトレートリン酸は、トリエタノールアミンのニトロ化に続いてリン酸との反応によって合成することができます。ニトロ化プロセスには、制御された条件下で硝酸を使用して、トリエタノールアミン分子に硝酸基を導入することが含まれます。 得られたトリエタノールアミン三硝酸は、リン酸と反応してトロニトレートリン酸を生成します .

工業生産方法

トロニトレートリン酸の工業生産には、通常、トリエタノールアミンを硝酸で処理する大規模なニトロ化反応器が含まれます。温度や反応物の濃度などの反応条件は、製品の高収率と純度を確保するために注意深く制御されます。 最終製品は、その後、精製および結晶化されて、目的の形態のトロニトレートリン酸が得られます .

化学反応の分析

反応の種類

トロニトレートリン酸は、次のようなさまざまな化学反応を起こします。

酸化: トロニトレートリン酸の硝酸基は酸化反応を起こし、窒素酸化物が生成されます。

還元: トロニトレートリン酸の還元は、トリエタノールアミンやその他の還元された窒素化合物を生成する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な製品

酸化: 窒素酸化物およびその他の酸化された窒素化合物。

還元: トリエタノールアミンおよび還元された窒素化合物。

置換: 置換されたトリエタノールアミン誘導体.

科学研究の用途

トロニトレートリン酸は、幅広い科学研究の用途を持っています。

化学: 有機合成における試薬として、および他の硝酸塩化合物の前駆体として使用されます。

生物学: 細胞シグナル伝達経路への影響、および血管拡張剤としての可能性について研究されています。

医学: 特に狭心症の心臓血管疾患の治療における使用が調査されています。

科学的研究の応用

Trolnitrate phosphate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrate compounds.

Biology: Studied for its effects on cellular signaling pathways and its potential as a vasodilator.

Medicine: Investigated for its use in treating cardiovascular diseases, particularly angina pectoris.

Industry: Utilized in the production of explosives and propellants due to its nitrate content

作用機序

トロニトレートリン酸は、主に強力な血管拡張剤である一酸化窒素の放出を介してその効果を発揮します。一酸化窒素は、トロニトレートリン酸の硝酸基から放出され、血管の平滑筋細胞の弛緩をもたらします。 これにより、冠血管が拡張し、血流が改善され、狭心症発作の予防または軽減に役立ちます .

類似化合物との比較

類似化合物

ニトログリセリン: 血管拡張剤として使用される別の有機硝酸塩。

イソソルビド二硝酸: 狭心症発作の治療に使用されます。

亜硝酸アミル: 心臓病の治療に使用される血管拡張剤

独自性

トロニトレートリン酸は、その特定の分子構造により、一酸化窒素が制御された放出されることが可能であるため、独自です。 この制御された放出により、他の硝酸塩と比較して、より持続的な血管拡張効果が得られ、慢性狭心症の治療に特に有効です .

特性

CAS番号 |

588-42-1 |

|---|---|

分子式 |

C6H18N4O17P2 |

分子量 |

480.17 g/mol |

IUPAC名 |

2-[bis(2-nitrooxyethyl)amino]ethyl nitrate;phosphoric acid |

InChI |

InChI=1S/C6H12N4O9.2H3O4P/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16;2*1-5(2,3)4/h1-6H2;2*(H3,1,2,3,4) |

InChIキー |

UOCLRXFKRLRMKV-UHFFFAOYSA-N |

SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |

正規SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |

外観 |

Solid powder |

Key on ui other cas no. |

588-42-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

7077-34-1 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aminotrate phosphate, Metamine, Nitretamin phosphate, Trolnitrate phosphate, Triethanolamine trinitrate biphosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1682472.png)

![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)